molecular formula C10H12NNaO3 B2806200 Sodium [(2-methoxybenzyl)amino]acetate CAS No. 124589-79-3; 1609399-84-9

Sodium [(2-methoxybenzyl)amino]acetate

Cat. No.: B2806200
CAS No.: 124589-79-3; 1609399-84-9
M. Wt: 217.2
InChI Key: VWTYHIKHMXDNSW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium [(2-methoxybenzyl)amino]acetate is a sodium salt derivative of an amino acid analog featuring a 2-methoxybenzyl group attached to the nitrogen atom of glycine. This compound is characterized by its methoxy-substituted aromatic ring, which influences its electronic properties and solubility.

Properties

CAS No.

124589-79-3; 1609399-84-9

Molecular Formula

C10H12NNaO3

Molecular Weight

217.2

IUPAC Name

sodium;2-[(2-methoxyphenyl)methylamino]acetate

InChI

InChI=1S/C10H13NO3.Na/c1-14-9-5-3-2-4-8(9)6-11-7-10(12)13;/h2-5,11H,6-7H2,1H3,(H,12,13);/q;+1/p-1

InChI Key

VWTYHIKHMXDNSW-UHFFFAOYSA-M

SMILES

COC1=CC=CC=C1CNCC(=O)[O-].[Na+]

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Sodium [(2-methoxybenzyl)amino]acetate with five structurally related compounds, highlighting key differences in substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Molecular Weight Key Substituents/Functional Groups Notable Properties/Applications
This compound (Target) C₁₀H₁₂NNaO₃ 217.20* 2-methoxybenzyl, sodium carboxylate Likely enhanced solubility due to sodium salt form
Sodium [(2-hydroxy-5-nonylbenzyl)(methyl)amino]acetate C₁₉H₃₀NNaO₃ 343.44 2-hydroxy, 5-nonyl chain, methylamino, sodium carboxylate Hydrophobic nonyl chain may improve membrane permeability
Sodium {2-[(2-bromo-6-chlorophenyl)amino]phenyl}acetate C₁₄H₁₀BrClNNaO₂ 362.58 2-bromo-6-chloro-phenyl, sodium carboxylate Halogen substituents enhance electrophilicity; potential antimicrobial use
2-((4-Methoxybenzyl)amino)acetic acid C₁₀H₁₃NO₃ 195.22 4-methoxybenzyl, free carboxylic acid Lower solubility compared to sodium salt analogs
Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate C₁₃H₁₄NNaO₄ 287.25 α,β-unsaturated ketone, 3-methoxy, sodium carboxylate Potential chiral intermediate in drug synthesis
Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate C₁₀H₁₂N₂O₄ 224.22 3-amino-2-hydroxybenzoyl, methyl ester Ester group may act as a prodrug moiety

Key Differences and Implications

Substituent Position and Electronic Effects: The 2-methoxybenzyl group in the target compound provides ortho-substitution, which can sterically hinder interactions with biological targets compared to para-substituted analogs like 2-((4-methoxybenzyl)amino)acetic acid . Halogenated derivatives (e.g., Sodium {2-[(2-bromo-6-chlorophenyl)amino]phenyl}acetate) exhibit increased electrophilicity, enhancing reactivity in nucleophilic environments .

Solubility and Bioavailability: Sodium salts (e.g., target compound and Sodium [(2-hydroxy-5-nonylbenzyl)(methyl)amino]acetate) generally exhibit higher aqueous solubility than their free acid counterparts (e.g., 2-((4-methoxybenzyl)amino)acetic acid) .

Synthetic Routes: Demethylation of methoxy groups (as in ) could convert the target compound into a hydroxylated analog, altering its metabolic stability . Hydrolysis of ester derivatives (e.g., Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate) to carboxylic acids is a common prodrug strategy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.